Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, an ethoxy group, and a chlorophenylmethoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the morpholine ring through nucleophilic substitution. The chlorophenylmethoxy and ethoxy groups are then added via electrophilic aromatic substitution reactions. Each step requires specific reagents and conditions, such as the use of strong bases or acids, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives with different substituents, such as:
- METHYL 5-[({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-[({4-[(4-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
The uniqueness of METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenylmethoxy group, in particular, may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C28H31ClN2O5 |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
methyl 5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C28H31ClN2O5/c1-3-35-27-16-21(6-11-26(27)36-19-20-4-7-22(29)8-5-20)18-30-23-9-10-25(24(17-23)28(32)33-2)31-12-14-34-15-13-31/h4-11,16-17,30H,3,12-15,18-19H2,1-2H3 |
InChI Key |
HQIKFQOGKGGKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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